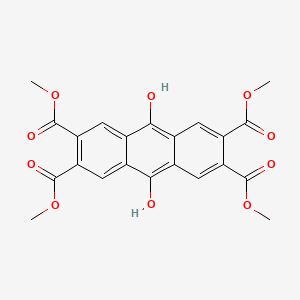
L-Leucyl-L-cysteinyl-L-methionyl-L-serine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-L-cysteinyl-L-methionyl-L-serine is a tetrapeptide composed of four amino acids: leucine, cysteine, methionine, and serine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-cysteinyl-L-methionyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. Industrial production often requires optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-L-cysteinyl-L-methionyl-L-serine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form a disulfide bond.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT (dithiothreitol).
Substitution: The methionine residue can undergo substitution reactions, such as methylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: DTT or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Methyl iodide can be used for methylation reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Methylated methionine derivatives.
Applications De Recherche Scientifique
L-Leucyl-L-cysteinyl-L-methionyl-L-serine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications due to its bioactive properties, such as antioxidant activity.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mécanisme D'action
The mechanism of action of L-Leucyl-L-cysteinyl-L-methionyl-L-serine involves its interaction with specific molecular targets and pathways. For example:
Cysteine: Acts as an antioxidant by scavenging free radicals.
Methionine: Serves as a precursor for the synthesis of other bioactive molecules, such as S-adenosylmethionine (SAMe).
Leucine and Serine: Play roles in protein synthesis and cellular metabolism.
Comparaison Avec Des Composés Similaires
L-Leucyl-L-cysteinyl-L-methionyl-L-serine can be compared with other similar peptides, such as:
L-Leucyl-L-leucine methyl ester: Known for its cytotoxic potential towards lymphocytes.
N-formyl-L-methionyl-L-leucyl-L-phenylalanine methyl ester: Used in structural studies and NMR spectroscopy.
The uniqueness of this compound lies in its specific combination of amino acids, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
798540-60-0 |
|---|---|
Formule moléculaire |
C17H32N4O6S2 |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H32N4O6S2/c1-9(2)6-10(18)14(23)21-13(8-28)16(25)19-11(4-5-29-3)15(24)20-12(7-22)17(26)27/h9-13,22,28H,4-8,18H2,1-3H3,(H,19,25)(H,20,24)(H,21,23)(H,26,27)/t10-,11-,12-,13-/m0/s1 |
Clé InChI |
BRZVWIWPHHSKAH-CYDGBPFRSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(7R)-1,4-dioxaspiro[4.5]decan-7-yl]hexan-2-one](/img/structure/B12530596.png)
![1,4-Diazabicyclo[3.3.3]undecane](/img/structure/B12530606.png)

![2-[4-(Benzyloxy)phenyl]ethyl hexanoate](/img/structure/B12530615.png)
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12530617.png)



![1-(4-Fluoro-3-methoxyphenyl)-9H-pyrido[3,4-b]indole](/img/structure/B12530648.png)

![2-(Benzo[d]oxazol-2-yl)-6-iodo-4-methylphenol](/img/structure/B12530687.png)

![2-[(4,4-Difluorobut-3-EN-1-YL)sulfanyl]-4-(pyridin-2-YL)pyrimidine](/img/structure/B12530707.png)
